2-(2-Chlorophenoxy)-N-ethylethanamine
Description
Contextual Significance of Phenoxyethylamine Scaffolds in Organic and Medicinal Chemistry Research
The phenoxyethylamine scaffold is a privileged structural motif in the realms of organic and medicinal chemistry. It is characterized by a phenoxy group linked to an ethylamine (B1201723) chain. evitachem.com This arrangement of an aromatic ring, an ether linkage, and an amino group imparts a unique combination of physicochemical properties that make it a versatile building block for the synthesis of more complex molecules. nih.gov The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen and the aromatic ring's π-system) allows for diverse interactions with biological targets. mdpi.com
In medicinal chemistry, the phenoxyethylamine core is present in a variety of biologically active compounds. nih.gov The structural versatility of this scaffold allows for the fine-tuning of properties such as lipophilicity, polarity, and steric bulk through substitution on the phenyl ring and the amine. This adaptability makes phenoxyethylamine derivatives attractive candidates for the development of new therapeutic agents. For instance, modifications of this scaffold have led to the discovery of compounds with activity at various receptors and enzymes.
Historical Perspectives on Related Chemical Entities and Their Academic Exploration
The exploration of phenoxyethylamine derivatives has a rich history rooted in the study of naturally occurring biogenic amines and their synthetic analogs. The structural similarity of the broader phenethylamine (B48288) class to neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) has long made them a focus of neuropharmacological research. nih.gov Early investigations into synthetic derivatives sought to understand structure-activity relationships and to develop compounds with specific effects on the central nervous system.
Patents and academic publications from the mid to late 20th century describe the synthesis and evaluation of a wide array of substituted phenoxyethylamines for various potential therapeutic applications. These explorations have led to the development of compounds investigated for their antidepressant, antihypertensive, and other pharmacological activities. For example, research into phenoxyacetamide analogues, which share a similar structural backbone, has identified potent inhibitors of monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters.
The synthesis of N-substituted phenoxyethylamines has also been a subject of academic interest, with various methods being developed to introduce different alkyl or aryl groups onto the nitrogen atom. These modifications can profoundly impact the compound's biological activity and selectivity for different targets.
Scope and Objectives of Academic Inquiry into 2-(2-Chlorophenoxy)-N-ethylethanamine
Direct academic inquiry into this compound appears to be limited, with most of the available information coming from chemical suppliers. evitachem.com However, based on the known activities of related compounds, we can infer the likely objectives of any academic investigation into this specific molecule.
A primary objective would be its synthesis and characterization. This would involve developing an efficient synthetic route and fully characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Following its synthesis, a key area of inquiry would be the exploration of its potential biological activities. Given the structural features of this compound, research would likely focus on its interaction with targets in the central nervous system. This could include screening for activity at dopamine, serotonin (B10506), or adrenergic receptors, or for inhibitory effects on monoamine oxidase enzymes. The presence of the 2-chloro substituent would be of particular interest in determining its selectivity and potency compared to its non-chlorinated or differently substituted counterparts.
The table below outlines the basic physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 915921-75-4 |
| Physical Form | Liquid |
| Purity | 95% |
Data sourced from publicly available information from chemical suppliers.
Current Research Gaps and Future Directions for Comprehensive Understanding
The most significant research gap concerning this compound is the lack of published primary research literature detailing its synthesis and biological evaluation. While it is available commercially, the scientific community has yet to extensively document its properties and potential applications.
Future research should aim to fill this void. A comprehensive investigation would involve:
Systematic Synthesis and Optimization: Developing and reporting a detailed, high-yield synthetic protocol for this compound.
Pharmacological Profiling: Conducting a broad in vitro screening campaign to identify its primary biological targets. This should be followed by more focused in vivo studies to understand its physiological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with variations in the substitution pattern on the phenyl ring and the N-alkyl group to establish clear SAR. This would provide valuable insights into the key structural features required for any observed biological activity.
Computational Modeling: Employing molecular modeling techniques to predict its binding modes with potential biological targets and to rationalize observed SAR data.
A comparative study of this compound with its isomers (3-chloro and 4-chloro substituted analogs) and the parent N-ethyl-2-phenoxyethanamine would be particularly insightful. The data table below illustrates some of these closely related compounds that would be essential for such a comparative analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Chlorine |
| This compound | C10H14ClNO | 199.68 | 2 |
| 2-(3-Chlorophenoxy)-N-ethylethanamine | C10H14ClNO | 199.68 | 3 |
| 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | 171.62 | 4 |
| N-Ethyl-2-phenoxyethanamine | C10H15NO | 165.23 | - |
By undertaking these research endeavors, the scientific community can move beyond the current state of limited knowledge and fully elucidate the chemical and biological properties of this compound, potentially uncovering a novel and valuable tool for future therapeutic development.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNHCBIQCGIMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651129 | |
| Record name | 2-(2-Chlorophenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-75-4 | |
| Record name | 2-(2-Chlorophenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 2 Chlorophenoxy N Ethylethanamine
Retrosynthetic Analysis of the 2-(2-Chlorophenoxy)-N-ethylethanamine Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic routes. The first and most common disconnection is at the ether linkage (C-O bond), suggesting a reaction between a 2-chlorophenol (B165306) derivative and a suitably functionalized N-ethylethanamine synthon. This approach is characteristic of the Williamson ether synthesis and its modern variants.
A second possible disconnection is at the carbon-nitrogen (C-N) bond of the ethylamine (B1201723) side chain. This strategy would involve the formation of the amine functionality as a final step, for instance, through reductive amination of a 2-(2-chlorophenoxy)acetaldehyde (B2474689) precursor with ethylamine.
Classical and Modern Approaches to Ether Formation in Phenoxyethylamines
The formation of the aryl ether bond is a critical step in the synthesis of this compound. Several classical and modern methods are available for this transformation.
The Williamson ether synthesis is a long-established and versatile method for preparing ethers. numberanalytics.comnumberanalytics.com This S\N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. numberanalytics.comnumberanalytics.com In the context of synthesizing the target molecule, this would typically involve the deprotonation of 2-chlorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-(ethylamino)ethyl halide or a related electrophile.
Ullmann condensation , another classical method, involves the copper-catalyzed reaction of an aryl halide with an alcohol. richmond.edu While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. richmond.edu For the synthesis of this compound, this could involve the coupling of 2-chlorophenol with a 2-(ethylamino)ethanol (B46374) derivative in the presence of a copper catalyst.
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnih.gov While primarily used for C-N bond formation, variations of this reaction can be employed for the synthesis of aryl ethers. wikipedia.orgnih.gov This method offers the advantage of milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation. wikipedia.orgnih.gov
Below is a table summarizing typical conditions for these ether formation reactions with analogous substrates.
| Reaction Name | Typical Substrates | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | None | NaH, K2CO3, NaOH | DMF, Acetonitrile (B52724), THF | 50-100 | 50-95 pbworks.com |
| Ullmann Condensation | Aryl Halide, Alcohol | CuI, Cu2O | K2CO3, Cs2CO3 | Pyridine, DMF | 120-200 | 60-90 |
| Buchwald-Hartwig C-O Coupling | Aryl Halide, Alcohol | Pd(OAc)2, Pd2(dba)3 with phosphine (B1218219) ligands | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 | 70-95 |
Synthetic Routes to N-Ethylethanamine (Diethylamine) Moieties
The N-ethylethanamine portion of the target molecule can be constructed through various methods. One of the most common and versatile approaches is reductive amination . acs.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the desired amine. acs.org For the synthesis of the N-ethylethanamine moiety, this could involve the reaction of acetaldehyde (B116499) with ethylamine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.
Another approach is the direct alkylation of amines . This involves the reaction of a primary amine with an alkyl halide. However, this method can be difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and quaternary amines.
Stereoselective Synthesis and Chirality in Analogous Structures
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with analogous structures that may contain stereocenters. For instance, if a substituent were present on the ethylamine backbone, a chiral center would be created.
Stereoselective synthesis of such chiral phenoxyethylamine analogs can be achieved through several strategies:
Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as a chiral amino alcohol, can introduce stereochemistry into the final product.
Asymmetric Catalysis: The use of chiral catalysts in reactions like reductive amination can lead to the formation of one enantiomer in excess.
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Green Chemistry Principles in the Synthesis of Related Compounds
Applying the principles of green chemistry to the synthesis of phenoxyethylamine derivatives is an important consideration for developing more sustainable and environmentally friendly processes. Key green chemistry principles applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, generally has a high atom economy.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. acs.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The Buchwald-Hartwig and Ullmann reactions are examples of catalytic processes.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient methods like microwave irradiation to reduce reaction times.
The following table provides examples of greener solvents that can be considered for the synthesis of related compounds.
| Solvent Class | Examples | Properties |
| Alcohols | Ethanol, Methanol | Biodegradable, relatively low toxicity |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good alternative to THF |
| Water | H2O | Non-toxic, non-flammable, inexpensive |
| Supercritical Fluids | Supercritical CO2 | Non-toxic, easily removed, tunable properties |
Optimization of Reaction Conditions and Yields for Structural Analogues
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of phenoxyethylamine analogs, several parameters can be adjusted.
In the Williamson ether synthesis , the choice of base, solvent, and temperature significantly impacts the reaction outcome. numberanalytics.com Stronger bases like sodium hydride (NaH) in polar aprotic solvents like DMF often lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com
For Buchwald-Hartwig amination , the selection of the palladium catalyst, the phosphine ligand, and the base are critical for achieving high efficiency. Different generations of ligands have been developed to improve the scope and mildness of the reaction.
The table below illustrates the effect of different bases and solvents on the yield of a typical Williamson ether synthesis.
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaH | DMF | 80 | 85 |
| K2CO3 | Acetone | Reflux | 70 |
| NaOH | Ethanol | Reflux | 65 |
| Cs2CO3 | Acetonitrile | 80 | 90 |
Scalable Synthesis Protocols for Research and Development Purposes
The transition of a synthetic route from a laboratory scale to a larger, scalable protocol for research and development requires careful consideration of several factors. For the synthesis of this compound and its analogs, these include:
Cost and Availability of Starting Materials: Selecting readily available and inexpensive starting materials is crucial for economic viability.
Safety of Reagents and Reactions: Avoiding hazardous reagents and exothermic reactions that may be difficult to control on a larger scale.
Robustness and Reproducibility: The chosen synthetic route should be reliable and consistently produce the desired product in high yield and purity.
Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, to avoid chromatography which is often not practical for large-scale production.
Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for many chemical transformations, including etherification and amination reactions.
Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 2 Chlorophenoxy N Ethylethanamine
Mechanistic Studies of Amine Reactivity within the Ethanamine Moiety
The ethanamine moiety, specifically the secondary amine, is a primary center of reactivity in 2-(2-chlorophenoxy)-N-ethylethanamine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. chemguide.co.uk
Nucleophilicity and Basicity:
Secondary amines, such as the N-ethylethanamine group, are generally more nucleophilic than their primary amine counterparts. masterorganicchemistry.comacs.org This enhanced nucleophilicity is attributed to the electron-donating effect of the two alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, the steric hindrance around the nitrogen also plays a role and can influence reactivity. researchgate.net The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts.
Typical Reactions:
Alkylation: The secondary amine can undergo further alkylation in the presence of alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt with excess alkylating agent. chemguide.co.uk The reaction rate is influenced by the nature of the alkyl halide and the reaction conditions.
Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of amides. sphinxsai.comnih.gov This is a common transformation used to introduce a variety of substituents and modify the properties of the molecule. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov
Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines. This reaction is initiated by the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The table below summarizes the expected reactivity of the ethanamine moiety.
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |
Reactions Involving the Chlorophenoxy Group: Substitution and Derivatization
The chlorophenoxy group offers additional sites for chemical modification, primarily through reactions targeting the chlorine substituent and the aromatic ring itself.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under certain conditions. wikipedia.orgmasterorganicchemistry.com The reactivity of the aryl chloride towards nucleophilic aromatic substitution is generally low but can be enhanced by the presence of electron-withdrawing groups ortho or para to the chlorine atom. libretexts.orglibretexts.org In the case of this compound, the ether oxygen is an electron-donating group, which does not facilitate SNAr reactions. Therefore, harsh reaction conditions would likely be required for such a transformation.
Palladium-Catalyzed Cross-Coupling Reactions:
A more versatile method for the derivatization of the chlorophenoxy group is through palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl, heteroaryl, or alkyl group. nobelprize.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine.
Heck Reaction: While typically performed with aryl bromides and iodides, under specific conditions, aryl chlorides can participate in Heck reactions to form substituted alkenes.
Electrophilic Aromatic Substitution:
The phenoxy ring can also undergo electrophilic aromatic substitution, although the directing effects of the chloro and ether substituents will influence the position of the incoming electrophile. The ether group is an ortho, para-director, while the chloro group is also an ortho, para-director but deactivating. The substitution pattern will depend on the specific electrophile and reaction conditions.
The following table outlines potential derivatization reactions of the chlorophenoxy group.
| Reaction Type | Reagent/Catalyst System | Product Feature |
| Suzuki Coupling | Arylboronic acid / Pd catalyst / Base | Biaryl structure |
| Buchwald-Hartwig Amination | Amine / Pd catalyst / Base | Di- or tri-arylamine structure |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | Methoxy-substituted phenoxy group |
Exploration of Functional Group Interconversions and Transformations
Functional group interconversions (FGIs) are a key aspect of organic synthesis, allowing for the strategic modification of a molecule's chemical properties. imperial.ac.uk For this compound, several FGIs can be envisioned.
Amine to Amide: As discussed in section 3.1, the acylation of the secondary amine to form an amide is a common FGI. sphinxsai.com
Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org This would result in the formation of 2-chlorophenol (B165306) and 2-(ethylamino)ethanol (B46374) or their further reaction products depending on the conditions.
Reduction of the Chloro Group: The chlorine atom can be removed via catalytic hydrogenation (hydrodehalogenation) using a palladium catalyst and a hydrogen source. This would yield 2-(phenoxy)-N-ethylethanamine.
Oxidation of the Amine: Oxidation of the secondary amine can lead to various products, including nitrones or, under more vigorous conditions, cleavage of the C-N bonds.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states for reactions involving this compound would rely heavily on computational chemistry methods. osu.edursc.org
For instance, in a nucleophilic substitution reaction at the amine, density functional theory (DFT) calculations could be used to model the transition state of the reaction, providing insights into the activation energy and the geometry of the transition state. osu.edu Similarly, for palladium-catalyzed cross-coupling reactions on the chlorophenoxy ring, computational studies can help to understand the intricate catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org These theoretical studies are crucial for optimizing reaction conditions and predicting the feasibility of new transformations. rsc.org
Role as a Precursor in Multistep Organic Synthesis
While specific examples of the use of this compound as a precursor in multistep organic synthesis are not readily found in the literature, its structure suggests potential applications as a building block for more complex molecules. The presence of multiple reactive sites allows for sequential modifications.
For example, the amine could first be protected, followed by a cross-coupling reaction on the chlorophenoxy ring to introduce a new substituent. Subsequent deprotection of the amine would then allow for further functionalization at that position. This stepwise approach would enable the synthesis of a library of compounds with diverse structures and potential biological activities. The synthesis of phenoxyalkylamine derivatives is a known strategy in the development of pharmacologically active compounds. nih.gov
A hypothetical synthetic route utilizing this compound as a precursor is outlined below:
Protection of the amine: Reaction with a suitable protecting group (e.g., Boc anhydride).
Derivatization of the chlorophenoxy ring: A Suzuki coupling to introduce a new aryl group.
Deprotection of the amine: Removal of the Boc group.
Acylation of the amine: Reaction with a carboxylic acid to form a final amide product.
Formation of Salts and Co-crystals for Research Applications
Salt Formation:
The basic nature of the secondary amine allows for the straightforward formation of salts upon reaction with a variety of inorganic and organic acids. These salts are often crystalline solids with distinct physicochemical properties compared to the free base, such as improved solubility and stability. nih.gov The formation of hydrochloride salts is a common practice in pharmaceutical development to enhance the aqueous solubility of amine-containing compounds. researchgate.net
Co-crystal Formation:
Beyond simple salt formation, this compound is a candidate for co-crystal engineering. nih.govcrimsonpublishers.com Co-crystals are multicomponent crystals held together by non-covalent interactions, such as hydrogen bonds. nih.gov The amine group can act as a hydrogen bond donor, while the ether oxygen and the chlorine atom can act as hydrogen bond acceptors. By selecting appropriate co-formers (molecules that can form these non-covalent interactions), it is possible to design new crystalline forms of the compound with tailored properties, such as dissolution rate and bioavailability. crimsonpublishers.com
The design of co-crystals involves identifying suitable co-formers that can form robust supramolecular synthons with the target molecule. nih.gov Carboxylic acids, for example, are common co-formers for amines, leading to the formation of amine-acid hydrogen bonds. researchgate.net
Structure Activity Relationship Sar Studies of Phenoxyethylamine Derivatives Containing the 2 2 Chlorophenoxy N Ethylethanamine Core
SAR Analysis of Related Phenethylamines Targeting Specific Receptors (e.g., 5-HT2A, 5-HT1A)
The 2-(2-chlorophenoxy)-N-ethylethanamine core is a variation of the broader phenethylamine (B48288) class, which is known to interact with a variety of receptors, including serotonin (B10506) (5-HT) receptors. Studies on related phenethylamine derivatives provide valuable insights into the likely SAR of compounds based on this specific core.
Research on phenethylamine derivatives has shown that they generally exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.org The affinity of these compounds is significantly influenced by substitutions on the phenyl ring. For instance, the presence of alkyl or halogen groups at the para position of the phenyl ring has been found to have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org Conversely, the introduction of an alkoxy or a nitro group at the same position tends to decrease affinity. biomolther.org A methoxy (B1213986) group at the R2 position of the phenethylamine backbone does not appear to significantly alter the binding affinity for the 5-HT2A receptor. biomolther.org
Agonists for the 5-HT2A receptor are typically categorized into three main structural groups: phenethylamines, tryptamines, and ergolines. biomolther.org Within the phenethylamine class, the presence of two phenyl groups, one attached to the beta-carbon and the other to the nitrogen of the ethylamine (B1201723) backbone, is a common structural feature. biomolther.org
| Substitution | Effect on 5-HT2A Receptor Affinity |
| Alkyl or halogen at para-position of phenyl ring | Positive |
| Alkoxy or nitro group at para-position | Decreased affinity |
| Methoxy group at R2 position | No noticeable impact |
This table summarizes the influence of various substitutions on the phenyl ring of phenethylamine derivatives on their binding affinity for the 5-HT2A receptor, based on available research.
Influence of Phenoxy Substituents on Biological Potency and Selectivity
The nature and position of substituents on the phenoxy ring of phenoxyethylamine derivatives play a crucial role in determining their biological potency and selectivity for different receptors. In a series of 2- and 3-substituted-3-phenylpropyl analogs of GBR 12909, a dopamine (B1211576) transporter (DAT) inhibitor, the steric and electronic effects of the substituents were found to significantly affect their affinity and selectivity for both DAT and the serotonin transporter (SERT). nih.gov
For instance, in the 2-substituted series, a substituent in the S configuration with a lone pair of electrons was observed to enhance the ligand's binding affinity for DAT. nih.gov Conversely, the steric bulk of the substituent was found to be detrimental to DAT binding. nih.gov The 2-fluoro-substituted analogs displayed significant enantioselectivity in transporter affinity, with the (S)-enantiomer showing the highest DAT binding affinity and good DAT selectivity. nih.gov The 2-amino-substituted (R)-enantiomer, on the other hand, exhibited high affinity for both DAT and SERT. nih.gov
In a study of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the position of substituents on the phenyl ring also dictated activity. frontiersin.orgnih.gov These findings underscore the principle that modifications to the phenoxy group can fine-tune the pharmacological profile of a compound, steering its activity towards a specific target.
| Phenoxy Ring Substitution | Observed Effect |
| S-configuration substituent with lone-electron pair (2-position) | Enhanced DAT binding affinity |
| Steric bulk of substituent (2-position) | Detrimental to DAT binding |
| 2-Fluoro substituent (S-enantiomer) | High DAT binding affinity and selectivity |
| 2-Amino substituent (R-enantiomer) | High affinity for both DAT and SERT |
This interactive table illustrates the impact of different substituents on the phenoxy ring on the transporter binding affinities of phenoxyethylamine analogs.
Impact of N-Alkylation and Amine Modifications on Activity Profiles
Modifications to the amine group, particularly N-alkylation, are a common strategy to modulate the activity of phenoxyethylamine derivatives. Research on 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) derivatives demonstrated that N-alkylation significantly influences affinity and selectivity for dopamine D1 and D2 receptors. nih.gov
The introduction of two n-propyl groups on the nitrogen atom was found to decrease affinity for the D1 receptor by about half, while doubling the affinity for the D2 receptor. nih.gov Further substitution of one n-propyl group with different alkylphenyl groups led to a 19- to 36-fold increase in affinity for the D2 subtype. nih.gov These N-substituted compounds displayed similar D2 affinity to the known D2 agonist N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)-ethylamine and were approximately 20 times more selective for the D2 receptor than dopamine itself. nih.gov In functional assays, these compounds acted as D2 agonists. nih.gov
These findings highlight that increasing the steric bulk and lipophilicity of the N-substituents can enhance affinity and selectivity for specific receptor subtypes.
| N-Alkylation Modification | Effect on Dopamine Receptor Affinity |
| Two n-propyl groups | Decreased D1 affinity, Doubled D2 affinity |
| One n-propyl and one alkylphenyl group | 19- to 36-fold increase in D2 affinity |
This data table showcases the effects of N-alkylation on the dopamine receptor binding profiles of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives.
Conformational Analysis and Pharmacophore Mapping in Related Biologically Active Compounds
Conformational analysis and pharmacophore mapping are computational techniques used to understand the three-dimensional arrangement of atoms and the key structural features required for biological activity. nih.govgoogle.com These methods are instrumental in designing new ligands with improved potency and selectivity.
Pharmacophore mapping involves identifying the common structural features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are essential for a molecule to bind to its target receptor. google.com Conformational analysis is then used to determine the low-energy, biologically active conformation of the molecule that presents these pharmacophoric features in the correct spatial orientation. nih.govgoogle.com
For example, a pharmacophore model for eosinophil peroxidase (EPO) inhibitors was generated and used to screen large compound databases, leading to the discovery of a potent class of 2-(phenyl)amino-aceto-hydrazides. nih.gov Similarly, pharmacophore mapping and 3D-QSAR analysis have been employed to develop selective inhibitors of human aldose reductase. nih.gov In the context of phenoxyethylamine derivatives, these approaches can help to elucidate the optimal conformation for receptor interaction and guide the design of new analogs with enhanced activity.
Comparative SAR with Other Classes of Biologically Active Amines
The SAR of phenoxyethylamine derivatives can be further understood by comparing it with that of other classes of biologically active amines, such as tryptamines and other monoamine uptake inhibitors.
As mentioned earlier, phenethylamines generally show a higher affinity for the 5-HT2A receptor than tryptamines. biomolther.org The structural differences between these two classes, particularly the nature of the aromatic system (a phenyl ring in phenethylamines versus an indole (B1671886) ring in tryptamines), likely account for this difference in receptor binding.
When compared to other monoamine uptake inhibitors, the SAR of phenoxyethylamines reveals both commonalities and differences. For instance, like many dopamine uptake inhibitors, increasing the lipophilicity of certain parts of the molecule can enhance binding affinity. However, the specific structural requirements for optimal activity can vary significantly between different chemical scaffolds. An analysis of several datasets of serotonin uptake inhibitors has highlighted the crucial role of steric and hydrophobic properties for inhibition by phenylethylamine-type analogs. nih.gov
By comparing the SAR of this compound derivatives with these other classes of amines, researchers can gain a broader understanding of the structural features that govern interactions with various monoamine transporters and receptors. This comparative approach is invaluable for the rational design of new therapeutic agents with desired pharmacological profiles.
Biological Activity and Mechanistic Insights of 2 2 Chlorophenoxy N Ethylethanamine Analogues
Investigation of Receptor Binding and Activation Mechanisms for Related Phenoxyethylamines
Phenoxyethylamine derivatives have been the subject of extensive research regarding their interaction with various receptor systems, most notably serotonin (B10506) and adrenergic receptors. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features that govern the binding affinity and functional activity of these compounds.
Research has shown that phenethylamine (B48288) derivatives generally exhibit a higher affinity for the 5-HT2A serotonin receptor compared to tryptamines. biomolther.orgbiomolther.orgnih.govkoreascience.kr The presence of a halogen group, such as the chloro group in 2-(2-chlorophenoxy)-N-ethylethanamine, particularly at the ortho or para position of the phenyl ring, has been found to positively influence binding affinity to the 5-HT2A receptor. biomolther.orgnih.gov The substitution on the nitrogen atom of the ethylamine (B1201723) backbone also plays a critical role, with different groups modulating the affinity and efficacy. biomolther.orgnih.gov For instance, N-benzyl substitution on phenethylamines can increase affinity and potency at 5-HT2 receptor subtypes. mdpi.com
In the context of adrenergic receptors, phenoxypropanolamine derivatives, which are structurally related to phenoxyethylamines, have been investigated for their agonistic activity at β3-adrenoceptors. nih.gov Modifications to the substituents on the phenoxy ring and the chain length between aromatic rings have been shown to significantly affect binding affinities and functional activities at β-adrenergic receptor subtypes. nih.gov
Table 1: Receptor Binding Affinity of Phenethylamine Derivatives
| Compound Class | Receptor Target | Key Structural Features Influencing Affinity | Reference |
|---|---|---|---|
| Phenethylamines | 5-HT2A | Halogen or alkyl groups at the para position of the phenyl ring enhance affinity. | biomolther.orgnih.gov |
| Phenethylamines | 5-HT2A | N-benzyl substitution increases affinity and potency. | mdpi.com |
| Phenoxypropanolamines | β3-Adrenoceptor | Substituents on the phenoxyacetate (B1228835) and chain length variation. | nih.gov |
Antimalarial and Antileishmanial Activity of Conjugated N-Ethylethanamine Derivatives
The search for novel antiparasitic agents has led to the exploration of a wide range of chemical scaffolds, including derivatives of N-ethylethanamine. While direct studies on the antimalarial and antileishmanial activity of this compound are not extensively documented, research on related structures provides valuable insights.
Artemisinin derivatives, a cornerstone of antimalarial therapy, have been extensively modified to enhance their efficacy. nih.govdtic.mildtic.mil Although structurally distinct from phenoxyethylamines, the general principle of synthetic modification to improve antiparasitic activity is highly relevant. Studies on other nitrogen-containing heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown significant in vitro antileishmanial activity. For example, certain benzothiazole derivatives have exhibited IC50 values in the low micromolar range against Leishmania species.
Furthermore, gold(I) N-heterocyclic carbene complexes have demonstrated potent activity against Leishmania promastigotes, with some derivatives showing high selectivity. nih.gov The mechanism of action for some antileishmanial compounds involves the induction of morphological alterations and increased membrane permeability in the parasite. nih.gov Tannins and related polyphenolic compounds have also been shown to reduce the survival of intracellular Leishmania amastigotes, primarily through the activation of host macrophages rather than direct parasiticidal effects. nih.gov
Assessment of Algaecidal Properties in Related Compounds and Underlying Mechanisms
The environmental impact of algal blooms has prompted research into effective and specific algaecides. While direct studies on the algaecidal properties of this compound are limited, investigations into related chemical structures offer clues to their potential in this area.
Phenoxyacetic acid derivatives, which share the phenoxy functional group, have been studied for their biological interactions, although primarily in the context of protein binding. nih.gov More directly, research into compounds for controlling nuisance algal growth has identified molecules like 2,5-dichloro-3,4-dinitrothiophene (B1581617) and p-chlorophenyl-2-thienyliodonium chloride as being highly active against blue-green algae at low concentrations. epa.gov
Plant-derived compounds, or allelochemicals, are also being explored as environmentally friendly algaecides. nih.gov For instance, extracts from Cinnamomum camphora containing compounds like camphor, α-terpineol, and linalool (B1675412) have demonstrated significant inhibitory effects on the growth of algae such as Microcystis aeruginosa and Chlamydomonas reinhardtii. nih.gov The mechanism of action appears to involve the degradation of photosynthetic pigments and a reduction in the efficiency of photosystem II. nih.gov While these compounds are structurally different from phenoxyethylamines, they highlight the potential for aromatic compounds to possess algaecidal properties.
Modulation of Enzyme Activities and Signaling Pathways by Structurally Similar Agents
The phenoxyethylamine scaffold is present in molecules that can modulate various enzymes and signaling pathways, indicating a broad potential for therapeutic intervention. The terminal phenoxy group is considered a privileged moiety in medicinal chemistry due to its crucial role in biological activity. nih.gov
For instance, derivatives of 2,4-dichlorophenoxyacetic acid, which contains a dichlorinated phenoxy group, have been investigated as potential anti-inflammatory agents through the inhibition of the COX-2 enzyme. mdpi.com Molecular docking studies suggest that these compounds can effectively interact with the active site of COX-2. mdpi.com
Scaffold proteins, which organize components of signaling pathways, are key to cellular regulation. nih.govnih.gov Phenoxyethylamine-based structures can influence these pathways. For example, scaffold proteins are involved in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. nih.gov The kinase suppressor of RAS (KSR) is a well-characterized scaffold in the MAPK/ERK pathway. nih.gov Furthermore, some chemical sensitizers can induce redox imbalance and activate MAPK pathways in cells. nih.gov
Cellular Response and Molecular Interactions of Phenoxyethylamine-Based Scaffolds
The cellular response to phenoxyethylamine-based compounds is multifaceted, involving interactions with various cellular components and triggering a range of biological effects. The phenoxy group itself is known to participate in hydrophobic interactions with biological targets, such as the lipophilic pockets of enzymes and receptors. nih.gov
Studies on the binding of phenoxyacetic acid derivatives to albumins have indicated that hydrophobic forces play a significant role in these interactions. nih.gov At the cellular level, exposure to certain reactive chemicals can lead to a depletion of glutathione (B108866) (GSH), an important antioxidant, and an increase in reactive oxygen species (ROS), leading to cellular stress. nih.gov
The cytotoxicity of chemical compounds can be evaluated in real-time, providing insights into their mechanisms of action. nih.gov Different chemical classes can induce distinct cytotoxicity kinetics, which can be linked to the activation or inhibition of specific toxicity pathways. nih.gov For example, the activation of pathways related to DNA damage, such as the phosphorylation of H2AX, can be associated with fast-acting cytotoxic compounds. nih.gov
Exploration of Potential for New Therapeutic Applications in Medicinal Chemistry Research
The structural features of this compound and its analogues make them promising candidates for medicinal chemistry research and drug discovery. nih.gov The 2-phenethylamine motif is a fundamental component of many biologically active molecules, including neurotransmitters and various synthetic drugs. mdpi.comnih.gov
The phenoxy group is a key pharmacophore in numerous approved drugs, including antiviral and anticancer agents. nih.gov The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov For example, a 2-chloro-6-methylphenoxy moiety was found in a compound with potential antidepressant and anxiolytic properties. nih.gov
The versatility of the phenoxyethylamine scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. mdpi.com These targets include G-protein coupled receptors, ion channels, enzymes, and transporters. The exploration of bioisosteric replacements for the phenyl ring, such as heteroaromatic rings, can further expand the chemical space and lead to the discovery of novel bioactive agents with improved properties. nih.gov
Metabolic Fate and Biotransformation Pathways of 2 2 Chlorophenoxy N Ethylethanamine and Analogues
Identification of Phase I and Phase II Metabolic Reactions
The metabolism of 2-(2-Chlorophenoxy)-N-ethylethanamine and its analogues is anticipated to proceed through well-established Phase I and Phase II reaction pathways.
Phase I Reactions: These are initial modification reactions that introduce or unmask functional groups. ijpcbs.comusmlestrike.com For this compound, the likely Phase I reactions include:
Oxidation: This is a common reaction catalyzed by cytochrome P450 enzymes. longdom.org For this compound, oxidation can occur at several positions:
N-dealkylation: Removal of the ethyl group from the secondary amine to form 2-(2-Chlorophenoxy)ethanamine.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the ethyl group. Aromatic hydroxylation would likely occur at positions para to the ether linkage, if sterically accessible.
O-dealkylation: Cleavage of the ether bond to yield 2-chlorophenol (B165306) and N-ethylethanolamine.
Deamination: Removal of the amino group, which could lead to the formation of an aldehyde intermediate that is subsequently oxidized to a carboxylic acid.
Reduction and Hydrolysis: While oxidation is more common for this structure, reduction and hydrolysis reactions can also occur under specific physiological conditions. usmlestrike.com
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, significantly increasing its water solubility. ijpcbs.comusmlestrike.com Key Phase II reactions for metabolites of this compound include:
Glucuronidation: The addition of glucuronic acid, a common pathway for compounds with hydroxyl or amino groups. nih.gov This is a major detoxification pathway. nih.gov
Sulfation: The conjugation of a sulfonate group, another important pathway for hydroxylated metabolites.
Acetylation: The addition of an acetyl group, particularly to primary amine metabolites.
Glutathione (B108866) Conjugation: This pathway is crucial for detoxifying reactive electrophilic metabolites that may be formed during Phase I metabolism. nih.gov The resulting glutathione conjugates can be further metabolized to mercapturic acids before excretion. nih.gov
Role of Cytochrome P450 Enzymes in Phenoxyethylamine Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics. nih.govmdpi.com These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov For phenoxyethylamine derivatives like this compound, specific CYP isozymes are responsible for catalyzing the oxidative reactions mentioned earlier. researchgate.net
While specific isozymes for this compound have not been identified in the provided search results, based on the metabolism of similar structures, it is highly probable that enzymes from the CYP2D6, CYP3A4, and CYP2C families are involved. longdom.org These enzymes exhibit broad substrate specificity and are known to metabolize a wide variety of amine-containing and aromatic compounds. mdpi.com The involvement of multiple CYP isozymes can lead to the formation of several different Phase I metabolites from a single parent compound. nih.gov Genetic polymorphisms in these CYP enzymes can lead to significant inter-individual variability in the rate and pathway of metabolism. longdom.org
Conjugation Pathways and Metabolite Identification
Following Phase I metabolism, the resulting metabolites of this compound undergo conjugation with endogenous substrates. The primary conjugation pathways are glucuronidation and sulfation, which target the newly formed hydroxyl groups on the aromatic ring or alkyl side chain. The primary amine metabolite formed via N-dealkylation can also be a substrate for glucuronidation or acetylation.
The identification of these metabolites is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). researchgate.net This allows for the separation of the various metabolites from a biological matrix (e.g., urine, plasma, or liver microsome incubations) and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. Radiolabeling the parent compound can also aid in tracking and identifying all metabolic products. nih.gov
A hypothetical summary of potential metabolites is presented in the table below.
| Metabolite ID | Proposed Structure | Metabolic Pathway | Analytical Confirmation Method |
| M1 | 2-(2-Chlorophenoxy)ethanamine | N-dealkylation (Phase I) | LC-MS/MS |
| M2 | 2-(2-Chloro-4-hydroxyphenoxy)-N-ethylethanamine | Aromatic Hydroxylation (Phase I) | LC-MS/MS |
| M3 | 2-Chlorophenol | O-dealkylation (Phase I) | GC-MS or LC-MS/MS |
| M4 | N-ethylethanolamine | O-dealkylation (Phase I) | LC-MS/MS |
| M5 | 2-(2-Chloro-4-hydroxyphenoxy)-N-ethylethanamine-glucuronide | Hydroxylation (Phase I) followed by Glucuronidation (Phase II) | LC-MS/MS, NMR |
| M6 | 2-(2-Chlorophenoxy)ethanamine-N-glucuronide | N-dealkylation (Phase I) followed by Glucuronidation (Phase II) | LC-MS/MS, NMR |
In Vitro Metabolic Stability Studies Using Hepatic Systems
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo persistence of a compound. researchgate.netnuvisan.com These assays measure the rate of disappearance of the parent compound when incubated with a hepatic system, such as liver microsomes or hepatocytes. researchgate.netspringernature.com
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs. researchgate.net They are a cost-effective and high-throughput method to assess the susceptibility of a compound to oxidative metabolism. nih.gov However, they lack Phase II enzymes. researchgate.net
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II enzymes. researchgate.net They provide a more comprehensive picture of metabolic clearance. nuvisan.com
The metabolic stability is typically reported as the half-life (t½) of the compound in the incubation or as intrinsic clearance (CLint). nuvisan.com A short half-life suggests rapid metabolism and likely low oral bioavailability, while a long half-life indicates greater metabolic stability. researchgate.net
Below is an illustrative data table for the metabolic stability of this compound in different hepatic systems.
| Hepatic System | Species | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 60 | 25 | 27.7 |
| Liver Microsomes | Rat | 60 | 15 | 46.2 |
| Hepatocytes | Human | 120 | 45 | 15.4 |
| Hepatocytes | Rat | 120 | 28 | 24.7 |
Characterization of Metabolite Structures and Their Biological Relevance
The structural characterization of metabolites is essential for a complete understanding of a compound's biotransformation. This is typically achieved using a combination of mass spectrometry for molecular weight and fragmentation information, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.
The biological relevance of metabolites is a critical consideration. Metabolites can be:
Inactive: Having no pharmacological or toxicological activity. This is the desired outcome of detoxification. usmlestrike.com
Active: Possessing pharmacological activity similar to or different from the parent compound. In some cases, the parent compound is an inactive prodrug that is metabolized to the active form. mdpi.com
Reactive/Toxic: Some metabolic pathways can lead to the formation of reactive intermediates that can bind to cellular macromolecules like proteins and DNA, potentially causing toxicity. nih.gov
Advanced Analytical Methodologies for Detection and Characterization of 2 2 Chlorophenoxy N Ethylethanamine in Complex Matrices
Chromatographic Separation Techniques: HPLC, GC, and UPLC for Compound Purity and Identification
Chromatographic techniques are indispensable for separating 2-(2-Chlorophenoxy)-N-ethylethanamine from impurities, reaction byproducts, or matrix components. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) depends on the compound's properties and the analytical goals. phmethods.net
High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique, HPLC is well-suited for the analysis of this compound. phmethods.net A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The basic nitrogen atom in the ethylamine (B1201723) group allows for detection by a UV detector, likely at a wavelength around 270-280 nm due to the chlorophenoxy chromophore. The method can be optimized to assess the purity of a synthesized standard or to quantify the compound in liquid samples.
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. phmethods.net Given its molecular weight and structure, this compound is amenable to GC analysis, likely after derivatization of the secondary amine to improve peak shape and thermal stability, although direct analysis may be possible. wrc.org.za A capillary column with a non-polar or mid-polar stationary phase would be used for separation. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent resolution and sensitivity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing smaller particle-size columns (sub-2 µm) and higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity. nih.gov For high-throughput analysis or the separation of complex mixtures containing this compound and closely related isomers or impurities, UPLC offers a significant advantage over traditional HPLC. nih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Typical Column | Advantages for this Compound | Considerations |
|---|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Reversed-Phase C18 or C8 | Robust, widely available, suitable for non-volatile compounds, good for purity assessment. phmethods.netnih.gov | Lower resolution and longer run times compared to UPLC. |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Capillary (e.g., DB-5ms, HP-1) | High resolution, ideal for volatile compounds, established libraries for MS identification. nih.govgcms.cz | May require derivatization of the amine group to prevent peak tailing. Compound must be thermally stable. |
| UPLC | HPLC principle but with smaller particles and higher pressure. | Sub-2 µm particle columns | Faster analysis, higher resolution, increased sensitivity, lower solvent consumption. nih.gov | Higher backpressure requires specialized instrumentation. Potential for column clogging with improperly prepared samples. |
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is the definitive technique for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and highly specific detection. wrc.org.zanih.gov
Structural Elucidation: In MS analysis, the molecule is ionized (e.g., by Electron Ionization in GC-MS or Electrospray Ionization in LC-MS) and the resulting molecular ion (M+) or protonated molecule ([M+H]+) is detected. For this compound (Molecular Formula: C10H14ClNO, Molecular Weight: 199.68 g/mol ), a high-resolution mass spectrometer (HRAM-MS) like an Orbitrap can determine the exact mass, confirming the elemental composition. thermofisher.comsigmaaldrich.com Tandem mass spectrometry (MS/MS) involves selecting the parent ion and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification. Expected fragmentations would include cleavage of the ether bond and fragmentations along the ethylamine side chain.
Quantitative Analysis: For quantitative studies, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the instrument of choice. chromatographyonline.com This technique involves monitoring a specific transition from a precursor ion to a product ion, providing exceptional selectivity and sensitivity for detecting the compound at very low concentrations in complex matrices. nih.govchromatographyonline.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z (Monoisotopic) | Possible Fragment Structure / Origin |
|---|---|---|
| [M+H]⁺ | 200.0837 | Protonated parent molecule (ESI) |
| Fragment 1 | 128.0024 | Chlorophenol fragment [ClC₆H₄OH]⁺ |
| Fragment 2 | 72.0808 | [CH₂=N⁺H-CH₂CH₃] from cleavage of the ether bond |
| Fragment 3 | 156.0520 | Loss of ethyl group [M+H - C₂H₅]⁺ |
| Fragment 4 | 58.0651 | [CH₃CH₂N⁺H₂] from cleavage at the ether oxygen |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural confirmation of a synthesized compound like this compound. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: A proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The aromatic protons on the chlorophenoxy ring would appear in the downfield region (approx. 6.8-7.5 ppm). The protons on the ethylamine chain and the ethoxy bridge would appear more upfield. The integration of these signals would correspond to the number of protons in each environment, and spin-spin coupling patterns (splitting) would reveal which protons are adjacent to one another, confirming the connectivity. docbrown.infochemicalbook.com
¹³C NMR: A carbon-13 NMR spectrum would show a separate peak for each unique carbon atom. docbrown.info The chemical shift of each peak indicates the electronic environment of the carbon. Aromatic carbons would resonate between 110-160 ppm, while the aliphatic carbons of the ethylamine and ethoxy groups would be found in the upfield region (approx. 15-70 ppm).
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Group | Predicted Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic (4H) | 6.8 - 7.5 | Multiplets (m) | Complex splitting due to substitution pattern on the benzene (B151609) ring. |
| -O-CH₂-CH₂- | ~4.1 | Triplet (t) | Deshielded by the adjacent oxygen atom. Coupled to the neighboring CH₂ group. |
| -O-CH₂-CH₂- | ~3.0 | Triplet (t) | Coupled to the -O-CH₂- group. |
| -NH-CH₂-CH₃ | ~2.8 | Quartet (q) | Coupled to the methyl (CH₃) protons. |
| -NH-CH₂-CH₃ | ~1.2 | Triplet (t) | Coupled to the methylene (B1212753) (CH₂) protons. |
| -NH- | Variable | Broad singlet (br s) | Chemical shift and appearance can vary with solvent and concentration. |
Sample Preparation Techniques for Biological and Environmental Matrices (e.g., QuEChERS)
Analyzing this compound in complex samples like water, soil, or biological fluids requires an effective sample preparation step to remove interfering matrix components. phenomenex.comnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for a wide range of analytes, including amine-containing compounds. chromatographyonline.comquechers.eu
The QuEChERS procedure involves two main stages:
Extraction and Partitioning: The sample (e.g., homogenized tissue, water) is first extracted with an organic solvent, typically acetonitrile. nih.gov A combination of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), is then added. nih.gov This induces phase separation between the aqueous layer and the acetonitrile layer and helps drive the analyte into the organic phase. chromatographyonline.com
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a small amount of sorbent material. For an amine like this compound, Primary Secondary Amine (PSA) sorbent is particularly effective. chromatographyonline.comrestek.com PSA removes organic acids, fatty acids, and sugars that could interfere with the analysis. MgSO₄ is also included to remove any residual water. After vortexing and centrifugation, the cleaned-up supernatant is ready for chromatographic analysis. chromatographyonline.com
Table 4: Typical QuEChERS Workflow for a Complex Matrix
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Weigh a representative amount of sample (e.g., 10g) into a centrifuge tube. Add water if the sample is dry. | Ensure sample is uniform for consistent extraction. chromatographyonline.com |
| 2. Extraction | Add 10 mL of acetonitrile and shake vigorously. | Extract the analyte from the sample matrix. quechers.eu |
| 3. Salting Out | Add a pre-packaged salt mixture (e.g., MgSO₄, NaCl/NaOAc) and shake. | Induce phase separation and improve analyte recovery in the organic layer. nih.gov |
| 4. Centrifugation | Centrifuge to separate the acetonitrile layer from the aqueous/solid layers. | Isolate the analyte-containing organic extract. |
| 5. Dispersive SPE (d-SPE) | Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄ and PSA sorbent. Vortex. | Remove water and matrix interferences like organic acids and lipids. restek.com |
| 6. Final Centrifugation & Analysis | Centrifuge and collect the final cleaned extract for LC-MS/MS or GC-MS analysis. | Prepare the final sample for instrumental analysis. quechers.eu |
Development and Validation of Robust Analytical Methods for Research Investigations
To ensure that data from the analysis of this compound is reliable and reproducible, any developed method must be properly validated. nih.gov Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. wrc.org.za Key validation parameters, often established under guidelines from regulatory or scientific bodies, include:
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. chromatographyonline.com
Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation process is critical for methods intended for monitoring emerging contaminants or for use in regulated environments, ensuring the data is scientifically sound and defensible. nih.govmdpi.com
Table 5: Key Parameters for Analytical Method Validation
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of agreement between the accepted reference value and the value found. | Recovery of 80-120% for spiked samples. nih.gov |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15-20%. nih.gov |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1 |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. nih.gov |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. |
Computational and Theoretical Chemistry Studies on 2 2 Chlorophenoxy N Ethylethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which in turn dictates the molecule's reactivity and physical properties.
For 2-(2-Chlorophenoxy)-N-ethylethanamine, quantum chemical calculations can determine a range of important parameters. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. The calculation of molecular electrostatic potential (MEP) surfaces visually represents these reactive sites. nih.gov
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Studies on related chlorinated aromatic compounds have demonstrated the utility of these calculations in understanding their properties. nih.gov Furthermore, quantum chemical methods can be used to calculate parameters like Mulliken charges on individual atoms, which provide further insight into the charge distribution and potential for intermolecular interactions. pharmpharm.ru
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |
| Mulliken Charge on N | -0.45 e | Indicates a partial negative charge on the nitrogen atom |
| Mulliken Charge on Cl | -0.15 e | Indicates a partial negative charge on the chlorine atom |
Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules in the literature. They serve to demonstrate the type of data generated from quantum chemical calculations.
Research on the 2-chlorophenoxy radical, a related structure, has utilized quantum chemical calculations to investigate its formation and reaction kinetics, providing valuable data that could be applied to understand the potential metabolic pathways or degradation products of this compound. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity.
Studies on derivatives of phenoxyacetanilide have shown that molecular docking can successfully identify compounds with high binding affinity to enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org For this compound, a similar approach could be used to screen for potential biological targets. The docking score, typically expressed in kcal/mol, along with an analysis of the binding mode, can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-target complex.
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the target. uniroma1.it This can reveal conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target
| Parameter | Value | Description |
| Docking Score | -8.2 kcal/mol | Estimated binding affinity to the target protein |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with amino acid residues |
| Interacting Residues | Tyr234, Ser312, Phe456 | Key amino acid residues in the binding pocket |
| RMSD (after MD) | 1.8 Å | Root-mean-square deviation, indicating stability of the binding pose |
Note: This table presents hypothetical data to illustrate the output of a molecular docking and dynamics study. The specific values would depend on the chosen biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Toxicity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property like toxicity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. youtube.com
For a class of compounds including this compound, a QSAR study would begin with the synthesis and testing of a series of analogs with variations in their chemical structure. Molecular descriptors for each compound would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model. Research on phenoxy and benzyloxy acid derivatives has successfully used Hansch-type QSAR analysis to correlate physicochemical properties with antisickling activity. nih.gov Similarly, QSAR studies on phenoxypyrimidine derivatives have highlighted the importance of steric, hydrogen bonding, and electronic properties for their inhibitory activity. mdpi.com
Table 3: Example of a QSAR Model Equation and Relevant Descriptors
| QSAR Model Component | Example |
| Model Equation | pIC50 = 0.6logP - 0.2TPSA + 1.5*n_HBA + 2.1 |
| Dependent Variable | pIC50 (measure of biological activity) |
| Independent Descriptors | logP (lipophilicity), TPSA (topological polar surface area), n_HBA (number of hydrogen bond acceptors) |
| Statistical Metric (R²) | 0.85 (hypothetical value indicating good model fit) |
Note: This table provides a hypothetical example of a QSAR model. The actual descriptors and coefficients would be determined from a specific dataset of compounds and their measured activities.
Conformation Analysis and Energy Landscape Exploration
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. semanticscholar.org This is crucial because the bioactive conformation, the shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in solution. nih.gov
Computational methods can be used to systematically explore the conformational space of this compound by rotating its single bonds. The energy of each conformation is calculated, resulting in a potential energy surface. The minima on this surface correspond to stable conformers. Studies on other flexible molecules have shown that even for relatively small molecules, a large number of conformations are possible. nih.gov
The exploration of the conformational energy landscape can reveal the relative populations of different conformers at a given temperature and can help in understanding how the molecule might adapt its shape to fit into a binding pocket. chemrxiv.orgchemrxiv.org A study on the flexible molecule mephenesin, which also contains a phenoxy group, demonstrated the use of quantum chemical calculations to identify multiple low-energy conformers. nih.gov
Table 4: Hypothetical Relative Energies of Conformers for this compound
| Conformer ID | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 178° (anti) | 0.00 | 65 |
| 2 | 65° (gauche) | 1.20 | 25 |
| 3 | -68° (gauche) | 1.25 | 10 |
Note: The data in this table are illustrative, based on typical energy differences and populations for conformers of flexible molecules. The actual values would require specific calculations for this compound.
In Silico Approaches for Drug Discovery and Lead Optimization
The collective application of the aforementioned computational methods forms the basis of in silico drug discovery. nih.gov For a novel compound like this compound, these approaches can guide its development from an initial hit to a potential lead compound.
The process often begins with in silico screening of large compound libraries to identify molecules with desirable properties. This can include predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. For this compound, in silico ADMET prediction could estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolic breakdown by cytochrome P450 enzymes, and likelihood of causing toxicity.
Once a potential biological target is identified through methods like molecular docking, computational chemistry can be used for lead optimization. This involves designing and evaluating virtual modifications to the structure of this compound to improve its binding affinity, selectivity, and ADMET profile. QSAR models can be instrumental in this phase, predicting the activity of proposed new derivatives before they are synthesized. youtube.com
Table 5: Illustrative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Classification | Desired Range/Outcome |
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | Moderate | High |
| Blood-Brain Barrier (BBB) Penetration | Low | Target-dependent |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |
| hERG Inhibition | Low risk | Low risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
Note: This table presents hypothetical ADMET predictions. These predictions are generated by various computational models and provide an initial assessment of the compound's drug-like properties.
Synthesis and Evaluation of Structural Analogues and Prodrugs of 2 2 Chlorophenoxy N Ethylethanamine
Design Principles for Analogues with Modified Phenoxy or Amine Moieties
The design of analogues of 2-(2-chlorophenoxy)-N-ethylethanamine is guided by established medicinal chemistry principles aimed at probing the molecular interactions that govern its biological activity. Modifications typically target the phenoxy and amine moieties to systematically alter steric, electronic, and physicochemical properties.
Phenoxy Moiety Modifications: The substituted phenyl ring is a primary target for modification. Design principles involve altering the nature, number, and position of substituents to explore their impact on target binding. For instance, the existing chlorine atom at the 2-position can be moved to the 3- or 4-position to investigate positional isomers. Alternatively, it can be replaced with other halogens (e.g., fluorine, bromine) to modulate electronic effects and lipophilicity. Introducing additional substituents, such as methyl or methoxy (B1213986) groups, can probe for additional steric or electronic interactions within the binding site. The synthesis of related compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide highlights the feasibility of creating more complex substitution patterns on the phenoxy ring. mdpi.com
Synthetic Access to Novel Derivatives of the Core Structure
The generation of new analogues based on the this compound core relies on established synthetic organic chemistry reactions. The modular nature of the molecule allows for convergent synthetic routes where the phenoxy and amine fragments are prepared separately and then combined.
A common method for constructing the ether linkage is the Williamson ether synthesis, which involves the reaction of 2-chlorophenol (B165306) with a suitable N-alkylethanamine derivative bearing a leaving group, such as a halide. An alternative and versatile approach involves reacting 2-(2-chlorophenoxy)acetic acid or its activated derivatives (e.g., acyl chloride) with a diverse panel of primary or secondary amines to generate a library of amide analogues. These amides can then be reduced to the corresponding amines to yield the desired final products.
For instance, a general synthesis could begin with the preparation of 4-(2-chloroacetyl)morpholine from morpholine (B109124) and chloroacetyl chloride. jocpr.com This intermediate can then be reacted with various nucleophiles. A parallel strategy involves the synthesis of key intermediates like 2-(2-Chlorophenoxy) benzoic acid hydrazide, which can be further cyclized and substituted to create a wide range of heterocyclic derivatives. nih.gov The synthesis of 2-aminothiazole (B372263) analogues from N-protected amino acids provides another template for creating complex amine bioisosteres through intermediates like bromomethyl ketones. ijcce.ac.ir
Table 1: Representative Synthetic Routes to Analogues
| Reaction Type | Starting Materials | Key Intermediate | Final Analogue Type | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 2-Chlorophenol, N-Ethyl-2-chloroethanamine | - | Direct core structure | General Knowledge |
| Amidation followed by Reduction | 2-(2-Chlorophenoxy)acetyl chloride, Various Amines | 2-(2-Chlorophenoxy)-N-substituted-acetamide | Varied N-substituents | nih.gov |
| Heterocycle Formation | 2-(2-Chlorophenoxy) benzoic acid hydrazide, Formic Acid/P2O5 | 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole | Oxadiazole derivatives | nih.gov |
| Morpholine Acylation | Morpholine, Chloroacetyl chloride | 4-(2-Chloroacetyl) morpholine | Morpholine-containing side chains | jocpr.com |
Biological Profiling of New Analogues to Refine SAR
Once synthesized, the novel analogues undergo biological screening to determine their activity and establish a structure-activity relationship (SAR). This process involves comparing the biological potency of the new derivatives with that of the parent compound, this compound. The goal is to understand how specific structural changes influence biological effects. For example, in a series of N-arylanthranilic acids, modifications to the aromatic rings were systematically evaluated to develop highly potent anti-inflammatory agents. nih.gov
The profiling data allows researchers to build a predictive model for activity. For example, results might indicate that a halogen at the ortho-position of the phenoxy ring is essential for activity, while substituents at the para-position are detrimental. Similarly, the data may show that small, linear N-alkyl groups on the amine are preferred over bulky or cyclic substituents.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues
| Compound ID | Phenoxy Ring Substitution (R1) | Amine Moiety (NR2R3) | Relative Biological Activity |
|---|---|---|---|
| Parent | 2-Chloro | N-Ethylethanamine | ++ |
| A-1 | 4-Chloro | N-Ethylethanamine | + |
| A-2 | 2,4-Dichloro | N-Ethylethanamine | +++ |
| A-3 | 2-Fluoro | N-Ethylethanamine | ++ |
| B-1 | 2-Chloro | N-Methylethanamine | + |
| B-2 | 2-Chloro | N-Propylethanamine | ++ |
| B-3 | 2-Chloro | Morpholinoethyl | - |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Prodrug Design Strategies for Improved Pharmacokinetic Properties
Prodrugs are inactive precursors that are converted into the active drug within the body. nih.gov This strategy is employed to overcome pharmacokinetic challenges such as poor solubility, low permeability, rapid metabolism, or toxicity. researchgate.net For an amine-containing compound like this compound, several prodrug strategies can be envisioned.
Carrier-Linked Prodrugs: This is the most common approach, where the active drug is linked to a carrier moiety via a chemically labile bond. nih.gov For the secondary amine, a promoiety can be attached to form a carbamate, amide, or N-Mannich base. These linkages are designed to be cleaved by enzymes (e.g., esterases, amidases) in the plasma or specific tissues. nih.gov For example, N-acyloxyalkoxycarbamate prodrugs have been designed to release the parent amine. The choice of the promoiety can significantly alter the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. researchgate.net
Bioprecursors: These are prodrugs that are activated through metabolic transformation without the cleavage of a promoiety. A notable example is the use of N-oxides. The amine group of the parent compound could be oxidized to an N-oxide derivative. These N-oxides are often more water-soluble and can be reduced back to the active parent amine in specific physiological environments, such as the reductive conditions found in hypoxic tumor cells. nih.gov
Evaluation of Prodrug Activation Mechanisms and Metabolite Release
A critical step in prodrug development is the evaluation of its activation pathway and the kinetics of active drug release. This is typically assessed using a combination of in vitro and in vivo models.
In Vitro Stability and Activation: The stability of the prodrug is first tested in aqueous buffer solutions at various pH values (e.g., pH 1.2 for the stomach, pH 7.4 for plasma) to assess its chemical stability. Subsequently, the prodrug is incubated with biological media, such as human plasma or liver microsomes, which contain the enzymes responsible for metabolic conversion. nih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the disappearance of the prodrug and the appearance of the active parent drug over time. This allows for the determination of the prodrug's half-life and confirms that the desired cleavage is occurring.
Cell-Based Assays: Permeability and activation can be studied using cell culture models, such as Caco-2 cell monolayers, which are a well-established model for the intestinal barrier. researchgate.net These experiments can determine if the prodrug is effectively absorbed and whether intracellular enzymes contribute to its activation.
Metabolite Identification: Detailed metabolic studies are performed to identify all metabolites formed from the prodrug. The goal is to ensure that the promoiety is cleaved cleanly and that it is metabolized to non-toxic byproducts. The release of the active principle is the desired outcome, and any alternative metabolic pathways that lead to inactive or potentially toxic products must be identified. researchgate.net
These evaluations are essential to confirm that the prodrug strategy is effective, leading to enhanced delivery and release of the active this compound at the desired site of action.
Environmental Impact and Degradation Pathways of 2 2 Chlorophenoxy N Ethylethanamine in the Environment
Environmental Fate and Persistence Studies
For the related compound 2,4-D, its persistence in soil can vary significantly. While it is generally considered to have low to moderate persistence with a half-life ranging from a few days to several weeks, this is highly dependent on environmental conditions that favor microbial degradation. Aromatic amines, another structural component, can exhibit variable persistence, with some being readily biodegradable and others being more recalcitrant. nih.gov The presence of chlorine on the aromatic ring, as seen in 2-(2-Chlorophenoxy)-N-ethylethanamine, typically increases a compound's resistance to degradation and, therefore, its environmental persistence compared to its non-chlorinated counterparts.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, such as photolysis and hydrolysis, are critical in determining the environmental lifetime of organic compounds.
Photolysis: Sunlight can be a significant factor in the degradation of aromatic compounds. For instance, 2,4,6-trichloroaniline, a related aromatic amine, is known to be degraded by sunlight. epa.govdtic.mil The phenoxy ether linkage in this compound might also be susceptible to photolytic cleavage. The rate of photolysis would depend on the intensity of solar radiation and the presence of photosensitizing agents in the environment.
Hydrolysis: The ether linkage in this compound could potentially undergo hydrolysis, breaking the bond between the phenoxy group and the ethylamine (B1201723) side chain. However, ether linkages are generally stable to hydrolysis under neutral pH conditions. The rate of hydrolysis would likely increase under strongly acidic or basic conditions, but such extremes are uncommon in most natural environments. For a related compound, ethylbis(2-chloroethyl)amine, hydrolysis is a major fate process, particularly under weakly alkaline conditions. nih.gov
Biotic Degradation Pathways in Environmental Systems
The biodegradation of this compound would likely be initiated by microbial populations in soil and water. The degradation pathways for chlorophenols are well-documented. nih.gov For instance, the bacterial degradation of 2-chlorophenol (B165306) often proceeds via the formation of 3-chlorocatechol, which is then further broken down through ortho- or meta-cleavage pathways. nih.gov It is plausible that microorganisms could initially cleave the ether bond of this compound, yielding 2-chlorophenol and N-ethylethanamine.
The resulting 2-chlorophenol would then likely enter established degradation pathways for chlorophenols. The N-ethylethanamine fragment is a simpler aliphatic amine and would likely be readily utilized by a wide range of microorganisms as a source of carbon and nitrogen. The biodegradability of ethylenediamine (B42938) derivatives, which are structurally related to the amine portion of the molecule, depends on the nature and number of substituents on the nitrogen atoms. nih.gov
Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific data for this compound are unavailable, we can make estimations based on its analogs.
Aromatic amines can be discharged into the atmosphere, water, and soil, highlighting their potential for widespread environmental distribution. nih.gov For the related compound 2-chlorophenoxyacetic acid, its pKa indicates it will exist primarily as an anion in the environment, and anions generally have greater mobility in soils. nih.gov Given that this compound is an amine, it can be protonated in acidic environments, which would increase its water solubility and mobility in soil. Conversely, in its neutral form, it may have a greater affinity for organic matter in soil and sediment, which would limit its transport.
The potential for volatilization from water or soil surfaces is another important transport pathway. This is dependent on the compound's Henry's Law constant, which has not been determined for this compound.
Ecological Effects and Environmental Risk Assessment Methodologies
The ecological effects of this compound have not been documented. However, the toxicity of its potential degradation products, such as 2-chlorophenol, is a cause for concern. Chlorophenols are known to be toxic to a wide range of organisms, including bacteria, algae, invertebrates, and fish. nih.gov Aromatic amines are also a class of compounds with known toxicological risks, with some being classified as carcinogenic. nih.govacs.org
An environmental risk assessment for this compound would involve a tiered approach. researchgate.net This would begin with an estimation of its predicted environmental concentration (PEC) based on its usage patterns and fate and transport properties. This would be followed by a determination of its predicted no-effect concentration (PNEC) from ecotoxicological studies on representative aquatic and terrestrial organisms. The risk is then characterized by comparing the PEC and PNEC values. Given the lack of empirical data, any initial risk assessment would have to rely heavily on data from structurally similar compounds and quantitative structure-activity relationship (QSAR) models.
Interactive Data Table: Predicted Environmental Behavior of this compound based on Analogs
| Environmental Process | Predicted Behavior for this compound | Basis for Prediction (Analog Compound) | Reference |
| Persistence | Likely to be more persistent than non-chlorinated analogs. | The presence of chlorine on the aromatic ring increases resistance to degradation. | General principle |
| Photolysis | Susceptible to degradation by sunlight. | 2,4,6-trichloroaniline is degraded by sunlight. | epa.govdtic.mil |
| Hydrolysis | Ether linkage is likely stable under neutral pH but may hydrolyze under extreme pH. | Ethylbis(2-chloroethyl)amine undergoes hydrolysis. | nih.gov |
| Biodegradation | Likely to be biodegradable, with initial cleavage of the ether bond. | 2-chlorophenol and ethylenediamine derivatives are biodegradable. | nih.govnih.gov |
| Soil Mobility | Mobility will depend on soil pH; likely mobile in acidic soils when protonated. | 2-chlorophenoxyacetic acid as an anion is mobile in soils. | nih.gov |
| Ecotoxicity | Potential for toxicity to aquatic and terrestrial organisms. | Chlorophenols and aromatic amines are known to be toxic. | nih.govnih.govacs.org |
Q & A
Q. Q1. What synthetic methodologies are most effective for producing 2-(2-Chlorophenoxy)-N-ethylethanamine with high purity?
Answer :
- Multi-step synthesis : Utilize nucleophilic aromatic substitution (NAS) for attaching the chlorophenoxy group to the ethanamine backbone. For example, react 2-chlorophenol with a bromoethylamine derivative (e.g., 2-bromo-N-ethylethanamine) in the presence of a base like K₂CO₃ in DMF at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
- Yield optimization : Adjust reaction time (8–12 hr) and stoichiometric ratios (1:1.2 phenol:amine) to minimize by-products like unreacted phenol or dimerized amines .
Q. Q2. How can structural characterization of this compound be systematically performed?
Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify characteristic peaks: δ ~6.8–7.3 ppm (aromatic protons), δ ~3.6 ppm (OCH₂), δ ~2.5–3.0 ppm (N-ethyl group) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 214.07 (C₁₀H₁₃ClNO⁺) and fragmentation patterns (e.g., loss of Cl or ethylamine) .
- X-ray crystallography : For definitive stereochemical analysis, grow single crystals in ethanol or dichloromethane/hexane mixtures .
Q. Q3. What preliminary biological assays are suitable for screening the compound’s activity?
Answer :
- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293 or HeLa) at concentrations of 1–100 µM to assess baseline toxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for adrenergic or serotonin receptors) due to structural similarity to phenethylamine derivatives .
- Enzyme inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric assays, as chlorophenoxy groups may modulate activity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Answer :
- Modify substituents :
- Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and logP measurements to correlate structural changes with metabolic stability .
- Case study : Compare activity of this compound with analogs like 2-(4-Chlorophenoxy)-N-methylacetamide, noting differences in MAO inhibition .
Q. Q5. What experimental strategies resolve contradictions in reported bioactivity data for chlorophenoxy derivatives?
Answer :
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent) across labs. For example, discrepancies in MAO inhibition may arise from DMSO concentration variations .
- Orthogonal assays : Confirm receptor binding results using SPR (surface plasmon resonance) alongside radioligand assays to rule out false positives .
- Meta-analysis : Compare data from structurally related compounds (e.g., 2-(3,4-dichlorophenyl)ethanamine) to identify trends in chlorine positioning and activity .
Q. Q6. How can in vivo mechanistic studies be designed to elucidate the compound’s mode of action?
Answer :
- Animal models : Administer this compound (5–20 mg/kg, IP) in rodent models to assess behavioral effects (e.g., locomotor activity, anxiety tests) .
- Tissue distribution : Use radiolabeled [¹⁴C]-compound to track accumulation in brain, liver, and kidneys via autoradiography .
- Gene expression profiling : Perform RNA-seq on treated tissues to identify pathways modulated by the compound (e.g., neurotransmitter synthesis genes) .
Q. Q7. What analytical methods are critical for detecting degradation products or impurities?
Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions. Monitor via:
- HPLC-DAD : Detect hydrolyzed products (e.g., 2-(2-Chlorophenoxy)acetic acid) .
- GC-MS : Identify volatile by-products like ethylamine or chlorophenol .
- Impurity profiling : Use LC-HRMS to detect synthesis-related impurities (e.g., unreacted 2-chlorophenol or N-ethyl intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
